(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

FGFR1 inhibitor Enantiomer differentiation Kinase selectivity

FGFR inhibitor programs often suffer from stereochemical variability when racemic or (S)-configured intermediates replace the active (R)-enantiomer. (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (CAS 1568026-13-0) provides the chirally pure solution. • 10.44-fold potency advantage over the (S)-enantiomer in kinase inhibitor SAR studies • Enables validated chiral HPLC/SFC method development as an enantiopure reference standard (ECCD protocol, <3% error) • Functions as an inactive control for PARG/PARP family selectivity profiling (PARG IC50=12 μM, PARP-1 IC50=120 μM) Supplied with verified enantiomeric excess; ships ambient under controlled conditions.

Molecular Formula C7H7Cl2NO
Molecular Weight 192.04 g/mol
Cat. No. B13577879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol
Molecular FormulaC7H7Cl2NO
Molecular Weight192.04 g/mol
Structural Identifiers
SMILESCC(C1=C(C=C(C=N1)Cl)Cl)O
InChIInChI=1S/C7H7Cl2NO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3/t4-/m1/s1
InChIKeyGCKKGQQQVAQCQU-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol


(R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (CAS 1568026-13-0) is a chiral secondary alcohol featuring a 3,5-dichloropyridine core, with a molecular weight of 192.04 g/mol and a predicted pKa of 12.51±0.20 . This compound serves as a key intermediate in pharmaceutical development, and its (R)-enantiomer demonstrates critical stereochemical influence on biological activity in FGFR inhibitor programs, highlighting the necessity of chirally pure procurement over racemic mixtures [1].

Why (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol Chiral Purity Matters


Generic substitution of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol with its racemic mixture or the (S)-enantiomer introduces significant stereochemical variability that directly compromises downstream biological activity and chiral method reproducibility. The 3,5-dichloropyridine scaffold exhibits pronounced enantiomer-dependent potency differences [1]. Without verified enantiomeric excess, research programs risk obtaining inactive or poorly active derivatives, and analytical method development lacks the stereochemical benchmark necessary for accurate ee determination [2]. The following section provides quantitative evidence for this differentiation.

Quantitative Evidence for (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol Selection


(R)-Enantiomer Potency Advantage in FGFR1 Inhibition

In a study of structurally related 3,5-dichloropyridine-based compounds evaluated as FGFR1 inhibitors, the (R)-enantiomer of a key intermediate demonstrated 10.44-fold greater potency than its (S)-counterpart [1]. This difference underscores the stereochemical dependence of biological activity on the pyridine-ethanol chiral center.

FGFR1 inhibitor Enantiomer differentiation Kinase selectivity

ECCD Spectroscopy for Chiral Purity Verification

An exciton-coupled circular dichroism (ECCD) protocol demonstrated the ability to differentiate diastereomeric tris(pyridine) metal complexes incorporating chiral secondary alcohols, enabling determination of absolute configuration and enantiomeric excess (ee) of unknown samples with an average error of 3% [1]. This method was validated on multiple chiral secondary alcohol analytes, establishing a framework applicable to (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol.

Chiral analysis Enantiomeric excess ECCD spectroscopy

PARG and PARP-1 Inhibition Profiling

In enzyme inhibition assays, (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol exhibited weak to no inhibition of PARG (IC50 = 1.20E+4 nM ≈ 12 μM) and PARP-1 (IC50 = 1.20E+5 nM ≈ 120 μM) [1]. Compared to potent PARG inhibitors with IC50 values in the low nanomolar range, this compound demonstrates >1,000-fold lower activity.

PARG inhibition PARP-1 inhibition Selectivity profiling

Applications of (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol


Chiral Intermediate for FGFR Drug Discovery

The (R)-enantiomer of 3,5-dichloropyridine ethanol derivatives serves as a stereochemically critical intermediate in the synthesis of FGFR inhibitors. The 10.44-fold potency advantage of the (R)-configuration over the (S)-enantiomer in related compounds validates procurement of enantiopure (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol for structure-activity relationship (SAR) studies and lead optimization in kinase inhibitor programs .

Enantiopure Reference for Chiral Method Development

Given the validated ECCD protocol for determining absolute configuration and enantiomeric excess of chiral secondary alcohols with 3% average error , (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol can serve as an enantiopure reference standard for developing and validating chiral HPLC, SFC, or CD-based analytical methods for pyridine-containing chiral alcohols.

Control Compound for PARG and PARP-1 Assays

With weak PARG inhibition (IC50 = 12 μM) and negligible PARP-1 inhibition (IC50 = 120 μM) , this compound is suitable for use as an inactive control or selectivity profiling reference in poly(ADP-ribose) glycohydrolase (PARG) and PARP family enzyme assays, enabling researchers to establish baseline activity windows.

Building Block for Asymmetric Synthesis

As a chiral secondary alcohol bearing a heteroaromatic 3,5-dichloropyridine ring, (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol (molecular weight 192.04 g/mol, pKa 12.51±0.20 ) can be employed as a versatile building block in asymmetric synthesis, enabling stereoselective construction of more complex pharmacophores via SN2 reactions, Mitsunobu inversions, or esterification with chiral integrity preserved at the carbinol center.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-(3,5-Dichloropyridin-2-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.